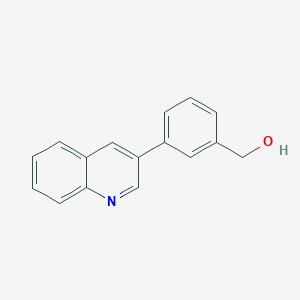

(3-(Quinolin-3-yl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Quinolin-3-yl)phenyl)methanol is an organic compound with the molecular formula C16H13NO It consists of a quinoline ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Quinolin-3-yl)phenyl)methanol typically involves the reaction of quinoline derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a quinoline derivative to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, sodium carbonate.

-

Conditions : Mixed solvents (e.g., 1,2-dimethoxyethane/H₂O), elevated temperatures.

-

Mechanism : Coupling of a quinoline moiety with a phenyl ring via controlled bond formation, enabling precise regioselectivity .

BF₃-Mediated Cyclization

-

Reagents : BF₃·Et₂O, DMSO.

-

Conditions : Room temperature or heating (e.g., 90°C for 8–12 hours).

-

Mechanism : Lewis acid catalysis facilitates nucleophilic attack and cyclization, forming the quinoline core .

Key Chemical Reactions

The compound undergoes diverse transformations, influenced by its quinoline ring , phenyl substituent , and hydroxymethyl group .

Oxidation of Hydroxymethyl Group

-

Reagents : Oxidizing agents (e.g., SOCl₂, NaBH₄).

-

Conditions : Acidic or basic media.

-

Product : Ketone derivatives (e.g., (3-(quinolin-3-yl)phenyl)ketone).

-

Mechanism : Oxidation of the primary alcohol to a carbonyl group, enabling further functionalization .

Cross-Coupling Reactions

-

Reagents : Palladium catalysts (e.g., Pd(OAc)₂), aryl halides, ligands.

-

Conditions : High temperatures (80–100°C), inert atmospheres.

-

Product : Substituted quinoline-phenyl hybrids.

-

Mechanism : Catalytic formation of C–C bonds, expanding the phenyl ring’s substitution pattern .

Electrophilic Substitution

-

Reagents : Lewis acids (e.g., BF₃·Et₂O), electrophiles (e.g., halides).

-

Conditions : Anhydrous solvents (e.g., DMSO).

-

Product : Halogenated or alkylated derivatives.

-

Mechanism : Directed ortho/para substitution on the phenyl ring due to activating hydroxymethyl group .

Reaction Parameters and Yields

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including (3-(Quinolin-3-yl)phenyl)methanol. It has been shown to possess significant activity against various bacterial strains, including:

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium smegmatis | Significant inhibition | |

| Pseudomonas aeruginosa | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

The compound's mechanism of action may involve interference with microbial cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies indicate:

| Cancer Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| HeLa (cervical cancer) | 70% at 25 µM | |

| MCF-7 (breast cancer) | 65% at 30 µM |

The compound's ability to induce apoptosis in cancer cells is under investigation, potentially through the modulation of apoptotic pathways.

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, a series of quinoline derivatives, including this compound, were screened for antimicrobial activity against standard strains. The study utilized a well-diffusion method to determine Minimum Inhibitory Concentrations (MICs). Results indicated that compounds with electron-donating groups exhibited enhanced activity against Mycobacterium smegmatis, suggesting that modifications to the quinoline structure can optimize antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

A recent investigation focused on the anticancer potential of quinoline derivatives, including this compound, against various cancer cell lines. The study reported that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The exact mechanism of action of (3-(Quinolin-3-yl)phenyl)methanol is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- (3-(Quinolin-2-yl)phenyl)methanol

- (3-(Quinolin-5-yl)phenyl)methanol

- 2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-methanol-d5

Uniqueness

(3-(Quinolin-3-yl)phenyl)methanol is unique due to the specific position of the quinoline ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and undergoes chemical reactions, making it distinct from its analogs .

Biological Activity

Introduction

(3-(Quinolin-3-yl)phenyl)methanol, a compound with a quinoline moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N with a molecular weight of 233.28 g/mol. The compound features a quinoline ring attached to a phenyl group through a methanol linkage, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13N |

| Molecular Weight | 233.28 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=C1)N=CC=C2C(=C)C=C(C=C)C(C)=O |

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies demonstrated that this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Case Studies

- In Vitro Studies on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant potency.

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of several quinoline-based compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : Its structure allows for effective binding to various receptors, which may modulate signal transduction pathways associated with disease processes.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Utilizing quinoline derivatives and phenolic compounds under acidic or basic conditions.

- Reduction Processes : Converting corresponding ketones or aldehydes into alcohols using reducing agents like lithium aluminum hydride.

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(3-quinolin-3-ylphenyl)methanol |

InChI |

InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-10,18H,11H2 |

InChI Key |

ALWZFVLZYQLJNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.